(3R,5S)-6-Chloro-3,5-dihydroxyhexanal
Description
Structure
3D Structure
Properties
CAS No. |
163928-25-4 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(3R,5S)-6-chloro-3,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H11ClO3/c7-4-6(10)3-5(9)1-2-8/h2,5-6,9-10H,1,3-4H2/t5-,6-/m0/s1 |
InChI Key |
ZRPLUEXPLPUZFP-WDSKDSINSA-N |
Isomeric SMILES |
C(C=O)[C@@H](C[C@@H](CCl)O)O |
Canonical SMILES |
C(C=O)C(CC(CCl)O)O |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3r,5s 6 Chloro 3,5 Dihydroxyhexanal
Chemical Transformations of the Aldehyde Moiety
The aldehyde group is a key site of reactivity, primarily serving as an electrophilic center for carbon-carbon bond formation and as a readily oxidizable moiety.
While aldol-type condensations are a characteristic reaction of aldehydes, a more prominent and synthetically valuable transformation for this specific compound and its derivatives is the Wittig reaction. This olefination reaction is crucial in the synthesis of pharmaceutical intermediates, such as those for Rosuvastatin (B1679574). scirp.orgscirp.org In these synthetic routes, a protected form of the aldehyde is typically used, for instance, tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, where the 3,5-diol is masked as an acetonide. scirp.orgscirp.org This protected aldehyde is then reacted with a stabilized phosphorus ylide (phosphorane).
The reaction involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. Subsequent elimination of triphenylphosphine (B44618) oxide yields the desired alkene. This transformation is instrumental for extending the carbon chain and introducing a carbon-carbon double bond with control over geometry. scirp.orgscirp.org
| Reactant A (Aldehyde Derivative) | Reactant B (Phosphorus Ylide) | Typical Base/Solvent System | Product Type | Reference |
|---|---|---|---|---|
| tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide | Potassium carbonate in Dimethyl sulfoxide (B87167) (DMSO) | (E/Z)-Alkene | scirp.orgscirp.org |
The aldehyde functionality of (3R,5S)-6-Chloro-3,5-dihydroxyhexanal is susceptible to oxidation to the corresponding carboxylic acid. This is a common and predictable transformation for aldehydes. britannica.comjackwestin.comfiveable.mechemguide.co.uk A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule, such as the hydroxyl groups.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this purpose. fiveable.mechemguide.co.uk The oxidation typically proceeds under acidic or alkaline conditions. Under acidic conditions, the direct product is the carboxylic acid. chemguide.co.uk If the reaction is performed under alkaline conditions, the carboxylate salt is formed initially, which can then be protonated in a subsequent acidic workup to yield the final carboxylic acid. chemguide.co.uk The presence of the C-H bond on the carbonyl carbon is what makes aldehydes easily oxidizable, a feature that distinguishes them from ketones. chemguide.co.uk
| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Aldehyde (R-CHO) | Potassium Permanganate (KMnO₄) | Acidic or Alkaline | Carboxylic Acid (R-COOH) | chemguide.co.uk |
| Aldehyde (R-CHO) | Chromic Acid (H₂CrO₄) / Jones Reagent | Acidic (e.g., aqueous acetone) | Carboxylic Acid (R-COOH) | fiveable.me |
| Aldehyde (R-CHO) | Tollens' Reagent [Ag(NH₃)₂]⁺ | Alkaline | Carboxylate Salt (R-COO⁻) | chemguide.co.uk |
Reactions Involving the Halogen Functionality
The primary alkyl chloride at the C6 position is an electrophilic site amenable to nucleophilic substitution reactions.
The terminal chlorine atom can be displaced by a variety of nucleophiles in classic Sₙ2 reactions. organic-chemistry.orglibretexts.org This allows for the introduction of other functional groups, such as azides, cyanides, or thiolates, at this position.
Furthermore, the strategic positioning of the C3 and C5 hydroxyl groups allows for the possibility of intramolecular cyclization. Under basic conditions, one of the hydroxyl groups can be deprotonated to form a more potent alkoxide nucleophile. This internal nucleophile can then attack the carbon bearing the chlorine atom, displacing the chloride and forming a cyclic ether. Depending on which hydroxyl group participates (C3 or C5), this intramolecular Sₙ2 reaction could lead to the formation of a substituted tetrahydropyran (B127337) or a tetrahydrofuran (B95107) ring, respectively. Such cyclizations are a common strategy in the synthesis of heterocyclic compounds. nih.govnih.gov
Transformations of the Hydroxyl Groups
The reactivity of the hydroxyl groups can be temporarily masked through the use of protecting groups, a crucial strategy in multi-step syntheses.
In syntheses involving this compound or its derivatives, it is often necessary to protect the 3,5-diol to prevent its interference with reactions targeting other parts of the molecule, such as the aldehyde or chloro groups. wikipedia.orgchemistrysteps.com Given their 1,3-relationship, the two hydroxyl groups are ideally suited for protection as a cyclic acetal (B89532) or ketal. chem-station.com
A widely used method is the formation of an acetonide (isopropylidene ketal) by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. mendeley.compearson.combamu.ac.iniosrjournals.org This reaction forms a stable six-membered 1,3-dioxane (B1201747) ring, effectively masking the hydroxyls. Acetonides are robust under basic and neutral conditions but can be readily removed by treatment with aqueous acid to regenerate the diol. chemistrysteps.comchem-station.com Other cyclic acetals, such as benzylidene acetals, can also be employed for the protection of 1,3-diols. nih.gov
| Protecting Group | Reagents for Protection | Typical Catalyst | Conditions for Deprotection | Reference |
|---|---|---|---|---|
| Acetonide (Isopropylidene Ketal) | Acetone or 2,2-Dimethoxypropane | Acid catalyst (e.g., p-TsOH, Cation Exchange Resin) | Aqueous Acid (e.g., HCl, TFA) | mendeley.combamu.ac.iniosrjournals.org |
| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ or CSA | Aqueous Acid or Catalytic Hydrogenolysis | nih.gov |
Intramolecular Hemiacetal and Lactol Formation (Pyranose Forms)
Like many monosaccharides and other 1,5-dihydroxy aldehydes, this compound has the potential to exist in equilibrium between its open-chain aldehydic form and cyclic hemiacetal structures. The intramolecular reaction between the aldehyde at C1 and the hydroxyl group at C5 can lead to the formation of a six-membered ring, a structure analogous to a pyranose sugar. This cyclization results in the formation of a new stereocenter at the anomeric carbon (C1), leading to two possible diastereomeric cyclic hemiacetals, often referred to as anomers (α and β).
The equilibrium between the open-chain and the various cyclic forms is influenced by several factors, including the solvent, temperature, and the inherent stability of the resulting rings. Generally, six-membered rings (pyranose forms) are thermodynamically favored over five-membered rings (furanose forms) due to lower ring strain. While specific experimental or computational data on the equilibrium of this compound is not extensively documented in the literature, the principles of stereochemistry suggest that the syn relationship of the C3 and C5 hydroxyl groups would influence the conformational preferences of the resulting pyranose rings.
The formation of these cyclic hemiacetals, or lactols, is a crucial aspect of the compound's chemistry, as it can influence its reactivity in subsequent transformations. The presence of the cyclic forms can protect the aldehyde from certain reactions or can be the reactive species itself in other processes.
Table 1: Potential Cyclic Hemiacetal Forms of this compound
| Form | Ring Size | Description |
| Open-Chain | - | The acyclic aldehydic form. |
| α-Pyranose | 6-membered | Cyclic hemiacetal with a specific anomeric configuration. |
| β-Pyranose | 6-membered | Cyclic hemiacetal with the opposite anomeric configuration. |
Diastereoselective Reactions of this compound
The defined stereochemistry of this compound makes it a key precursor in diastereoselective reactions, particularly in the synthesis of complex molecules like the side chain of the cholesterol-lowering drug, rosuvastatin. The majority of the research in this area focuses on the diastereoselective synthesis of its corresponding ester, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, from a precursor ketone. The principles of these diastereoselective reductions are directly applicable to understanding the reactivity of the parent aldehyde.
The primary transformation of interest is the diastereoselective reduction of the corresponding β-keto ester, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This reaction establishes the desired syn relationship between the hydroxyl groups at C3 and C5. Both chemical and biocatalytic methods have been developed to achieve high diastereoselectivity.
Chemical methods often employ chiral reducing agents or catalysts. For instance, chelation-controlled reductions using boron reagents have been utilized to achieve the desired syn-diol product.
Biocatalytic reductions using carbonyl reductases (CREs) or alcohol dehydrogenases (ADHs) have emerged as highly efficient and stereoselective methods. These enzymes, often from microbial sources, can reduce the ketone with high enantioselectivity and diastereoselectivity under mild reaction conditions. Various studies have focused on screening and engineering these enzymes to improve their activity, substrate tolerance, and stereoselectivity for the synthesis of the rosuvastatin side chain precursor.
Table 2: Examples of Diastereoselective Reductions to form the (3R,5S)-diol moiety
| Reaction Type | Reagent/Catalyst | Substrate | Product Diastereomeric Ratio (syn:anti) | Reference |
| Chemical Reduction | Diethylmethoxyborane, Sodium borohydride | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | High syn selectivity | Patent Literature |
| Biocatalytic Reduction | Carbonyl Reductase (recombinant E. coli) | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | >99:1 | Scientific Journals |
| Biocatalytic Reduction | Alcohol Dehydrogenase (from Lactobacillus) | tert-butyl 6-chloro-3,5-dioxohexanoate | High enantioselectivity for the (5S)-hydroxy intermediate | Scientific Journals |
These diastereoselective reactions underscore the importance of the inherent stereochemistry of this compound and its derivatives in directing the outcome of chemical transformations, making it a valuable synthon for the construction of stereochemically complex molecules.
Advanced Spectroscopic and Analytical Characterization of Chiral Hexanal Derivatives
Chiroptical Spectroscopy for Absolute Stereochemistry and Enantiomeric Purity
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are paramount for the non-destructive determination of absolute configuration and for quantifying enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, provides a unique spectral fingerprint that is directly related to the molecule's three-dimensional structure. For (3R,5S)-6-Chloro-3,5-dihydroxyhexanal, the primary chromophore is the aldehyde group. Saturated chiral alcohols are also known to exhibit significant Cotton effects in the vacuum ultraviolet (VUV) region, typically between 185 and 198 nm. rsc.org
The sign and magnitude of the Cotton effect in the CD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chiral centers. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can predict the CD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectra for the (3R,5S) and (3S,5R) enantiomers, the absolute configuration can be unequivocally assigned.
Table 1: Expected Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Associated Transition |
| ~290-310 | Weak positive/negative | n → π* of C=O |
| ~185-200 | Strong positive/negative | σ → σ* of C-O, C-C |
Note: The signs and precise wavelengths are hypothetical and serve to illustrate the expected spectral features. Actual values would need to be determined experimentally and corroborated with theoretical calculations.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of circularly polarized IR light corresponding to molecular vibrations. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules, particularly those with multiple stereocenters and conformational flexibility. nih.govresearchgate.net
For this compound, VCD spectra would be particularly informative in the O-H and C-H stretching regions (3600-2800 cm⁻¹) and the fingerprint region (1500-900 cm⁻¹). The stretching vibrations of the hydroxyl groups are sensitive probes of the supramolecular structure and hydrogen-bonding networks in the solid state. rsc.org The coupling between different vibrational modes in the chiral framework gives rise to characteristic VCD signals. By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute stereochemistry can be confidently assigned. reading.ac.uk
Optical Rotatory Dispersion (ORD) and Polarimetry
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org A plot of specific rotation versus wavelength is known as an ORD curve. Chiral compounds without a chromophore that absorbs in the measured wavelength range typically exhibit a plain curve, where the rotation steadily increases or decreases with decreasing wavelength. amrita.edu
In the vicinity of an absorption band of a chromophore, chiral molecules exhibit what is known as the Cotton effect, characterized by a rapid change in optical rotation, which may cross the zero-rotation axis. libretexts.orgbhu.ac.in For this compound, the aldehyde chromophore would be expected to produce a Cotton effect in the UV region. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. libretexts.org
Polarimetry, which measures the optical rotation at a single wavelength (commonly the sodium D-line at 589 nm), is a simpler technique used for routine quality control to determine the enantiomeric purity of a sample, provided the specific rotation of the pure enantiomer is known.
Raman Optical Activity (ROA) Spectroscopy
Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light. wikipedia.org ROA spectroscopy provides detailed information about the stereochemistry and conformational landscape of chiral molecules in solution. rsc.orgresearchgate.net
Photoelectron Circular Dichroism (PECD) Spectroscopy for Gas-Phase Chiral Analysis
Photoelectron Circular Dichroism (PECD) is a powerful gas-phase technique that measures the asymmetry in the angular distribution of photoelectrons emitted from randomly oriented chiral molecules upon ionization by circularly polarized light. aps.org This forward-backward asymmetry in the photoelectron emission direction can be several orders of magnitude larger than the signals observed in conventional CD spectroscopy. PECD provides intrinsic chiroptical information devoid of solvent effects, making it an ideal benchmark for theoretical calculations.
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatographic methods are the cornerstone for the separation and quantification of enantiomers, enabling the accurate determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.).
For intermediates in the synthesis of rosuvastatin (B1679574), such as derivatives of 6-chloro-3,5-dihydroxyhexanoic acid, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. ijpda.orgneliti.com The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be particularly effective for resolving the enantiomers of rosuvastatin and its precursors. dntb.gov.ua
The choice of mobile phase is critical for achieving optimal separation. Normal-phase HPLC, using mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol), often provides excellent resolution for these types of compounds. ijpda.org The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can further improve peak shape and resolution.
Gas chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric analysis of volatile derivatives of dihydroxyhexanal. gcms.cz Derivatization of the hydroxyl and aldehyde groups may be necessary to improve volatility and thermal stability.
Table 2: Representative Chiral HPLC Method for the Analysis of a Rosuvastatin Intermediate
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 242 nm |
| Expected Elution Order | (3S,5R)-enantiomer followed by (3R,5S)-enantiomer |
| Typical Resolution (Rs) | > 2.0 |
This table presents a typical method based on published data for structurally similar rosuvastatin intermediates. The exact conditions for this compound would require method development and optimization.
The integration of the peak areas for the two enantiomers allows for the calculation of the enantiomeric excess (% e.e.), a critical quality attribute for chiral pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is an indispensable technique for the separation of enantiomers and diastereomers. For a molecule with two stereocenters like this compound, this method is crucial for determining its stereochemical purity. The separation is achieved through differential interactions between the stereoisomers and the chiral selector immobilized on the stationary phase.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for resolving a broad range of chiral compounds. For the analysis of polar dihydroxy compounds, reversed-phase chromatography is often employed. A typical setup would involve a column like the Chiralcel OD-RH, which has demonstrated efficacy in separating similar dihydroxy ester stereoisomers. researchgate.net The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of all possible stereoisomers. Detection is commonly performed using a UV detector, as the aldehyde functional group in the hexanal (B45976) derivative possesses a chromophore. researchgate.net
The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods used for structurally related compounds.
| Parameter | Condition | Purpose |
| Column | Chiralcel OD-RH | Provides a chiral environment for enantiomeric separation. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid | To elute the different stereoisomers from the column at different times. |
| Flow Rate | 0.5 mL/min | To ensure optimal interaction with the stationary phase for good separation. |
| Temperature | 25°C | To maintain consistent and reproducible retention times. |
| Detection | UV at 220 nm | To detect the compounds as they elute from the column. |
| Injection Volume | 20 µL | The amount of sample introduced into the HPLC system. |
Other Spectroscopic Methods for Comprehensive Structural Elucidation
While chiral HPLC is excellent for stereochemical analysis, a combination of spectroscopic techniques is necessary for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would provide critical information for confirming the structure of this compound.
In a ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal would help to identify the different types of protons in the molecule. For instance, the aldehydic proton would be expected to appear at a characteristic downfield shift. The protons on the carbons bearing the hydroxyl groups and the chlorine atom would also have distinct chemical shifts. Coupling constants (J-values) between adjacent protons would help to elucidate the relative stereochemistry of the two stereocenters.
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, with the carbonyl carbon of the aldehyde appearing at the lowest field.
The following table details the expected NMR data for this compound.
| Technique | Expected Information |
| ¹H NMR | - Signal for the aldehydic proton (CHO).- Signals for protons on carbons with hydroxyl groups (CH-OH).- Signal for protons on the carbon with the chlorine atom (CH₂-Cl).- Signals for the methylene (B1212753) protons (CH₂).- Coupling patterns to infer stereochemistry. |
| ¹³C NMR | - Signal for the aldehyde carbonyl carbon.- Signals for the carbons bonded to hydroxyl groups.- Signal for the carbon bonded to the chlorine atom.- Signal for the other aliphatic carbons. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A sharp, strong peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the aldehyde. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C=O (aldehyde) | 1720-1740 (strong) |
| C-O (alcohol) | 1000-1260 |
| C-Cl (alkyl halide) | 600-800 |
UV-Vis-NIR Absorption Spectroscopy
UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the aldehyde group. This would result in a weak n → π* transition in the UV region, typically around 270-300 nm. While not providing extensive structural detail, UV-Vis spectroscopy is useful for quantitative analysis and as a detection method in techniques like HPLC.
| Transition | Expected Wavelength Range (nm) | Chromophore |
| n → π* | 270-300 | Aldehyde (C=O) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₁₁ClO₃. chemspider.com The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks for ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways would involve the loss of water, the loss of the chlorine atom, and cleavage adjacent to the carbonyl group.
| Analysis Type | Information Obtained |
| Molecular Ion Peak | Confirms the molecular weight of the compound. |
| Isotopic Pattern | Confirms the presence of a chlorine atom. |
| Fragmentation Pattern | Provides information about the connectivity of atoms in the molecule. |
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (R or S) without ambiguity. This is often achieved through the use of anomalous dispersion, which allows for the differentiation between a molecule and its mirror image. The resulting crystallographic data would unequivocally confirm the (3R,5S) configuration of the dihydroxyhexanal. This technique is considered the "gold standard" for the structural elucidation of chiral compounds.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths and Angles | Precise measurements of the molecular geometry. |
| Torsional Angles | Information about the conformation of the molecule. |
| Absolute Configuration | Unambiguous determination of the R/S configuration at each stereocenter. |
Computational and Mechanistic Studies of 3r,5s 6 Chloro 3,5 Dihydroxyhexanal Stereoisomers
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Energy Landscape Mapping
No dedicated studies employing quantum chemical methods like Density Functional Theory (DFT) for the conformational analysis or energy landscape mapping of (3R,5S)-6-Chloro-3,5-dihydroxyhexanal were identified. Such calculations are crucial for understanding the three-dimensional structure, stability of different conformers, and intramolecular interactions, which in turn influence the compound's reactivity and spectroscopic properties.
Theoretical Modeling of Reaction Mechanisms and Transition State Structures in Stereoselective Synthesis
While the stereoselective synthesis of related compounds is well-documented, particularly through biocatalytic reduction, theoretical modeling of the reaction mechanisms and the structures of transition states involving this compound are not available in the reviewed literature. These computational investigations are vital for elucidating the origins of stereoselectivity in chemical transformations.
Principles of Stereocontrol and Asymmetric Induction in Hexanal (B45976) Transformations
General principles of stereocontrol and asymmetric induction are fundamental concepts in organic chemistry. wikipedia.orgmsu.edu These principles govern the preferential formation of one stereoisomer over another and are critical in the synthesis of enantiomerically pure compounds. wikipedia.org However, specific studies detailing the application and outcomes of these principles in transformations of this compound are lacking.
Structure-Activity Relationship Studies in Biocatalysis for Hexanal Derivatives
The biocatalytic production of the tert-butyl ester of 6-chloro-3,5-dihydroxyhexanoic acid has been a subject of intense research. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net These studies often involve carbonyl reductases and focus on optimizing enzyme activity and stereoselectivity for the precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. researchgate.netresearchgate.netnih.gov However, specific structure-activity relationship (SAR) studies on enzymes acting directly on this compound or its derivatives are not described.
Spectroscopic Property Prediction and Correlation with Experimental Data
There is an absence of published research on the computational prediction of spectroscopic properties, such as NMR spectra, for this compound and the subsequent correlation of this data with experimental findings. Such studies are important for confirming the structure and stereochemistry of synthesized molecules. The characteristic spectroscopic features of aldehydes and ketones are well-understood, with distinct signals in IR, 1H NMR, and 13C NMR spectroscopy that can aid in their identification. libretexts.org
Academic and Research Applications of Chiral Chloro Dihydroxyhexanal Scaffolds
Role as Versatile Chiral Building Blocks in Asymmetric Synthesis
The (3R,5S)-6-chloro-3,5-dihydroxyhexanal scaffold, particularly in its esterified form, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is a quintessential example of a versatile chiral building block in modern asymmetric synthesis. A chiral building block, or synthon, is a molecule that possesses one or more stereocenters and is incorporated into a larger molecule without the loss of its stereochemical integrity. The primary application of this specific chiral scaffold is in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs commonly known as statins. researchgate.netresearchgate.netnih.gov
The precise (3R, 5S) configuration of the two hydroxyl groups along the hexanal (B45976) backbone is critical for the therapeutic efficacy of drugs like rosuvastatin (B1679574). researchgate.netresearchgate.net This specific arrangement allows the final molecule to bind effectively to the active site of the target enzyme, HMG-CoA reductase. The synthesis of these complex pharmaceutical agents relies on the availability of enantiomerically pure starting materials, and the chloro-dihydroxyhexanal scaffold provides a reliable route to establishing the required stereochemistry early in the synthetic sequence. The presence of the terminal chloro group and the aldehyde (or ester) functionality offers synthetic handles for further chemical transformations, allowing for the elongation of the carbon chain and the introduction of other necessary structural motifs.
Precursors for Complex Molecular Architectures and Natural Product Analogues
Chiral scaffolds derived from this compound are instrumental as precursors for constructing complex molecular architectures. Their most prominent use is in the synthesis of the characteristic side chain of statin drugs. researchgate.netnih.gov For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate for the top-selling drug rosuvastatin. researchgate.net The dihydroxy-chloro moiety is transformed through a series of chemical steps to create the (3R,5S)-dihydroxyheptenoate side chain that is fundamental to the biological activity of this class of pharmaceuticals.
Beyond statins, the chiral polyol motif present in this scaffold is a common feature in numerous biologically active molecules and natural products. semanticscholar.orgmdpi.com While direct applications in other natural product syntheses are less documented, the principles of using such building blocks are widely established. Synthetic chemists can leverage the predefined stereocenters and functional groups of the chloro-dihydroxyhexanal framework as a starting point to build analogues of natural products or to design novel bioactive compounds. The ability to construct complex, stereochemically rich molecules from readily accessible chiral precursors is a central strategy in medicinal chemistry and drug discovery. A related enzymatic approach using 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can produce (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside, another valuable precursor that underscores the utility of such chloro-containing chiral scaffolds in synthesizing complex targets. nih.gov
Advancement of Novel Synthetic Methodologies, Including Organocatalysis, Biocatalysis, and Metal Catalysis
The demand for enantiomerically pure this compound derivatives has spurred significant advancements in synthetic methodologies, particularly in the realm of biocatalysis. Biocatalytic methods are favored for their high stereoselectivity, mild reaction conditions, and environmental compatibility. researchgate.net The asymmetric reduction of a precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate or tert-butyl-6-chloro-3,5-dioxohexanoate, is a common strategy. This has been achieved with remarkable efficiency using various enzymes and whole-cell systems.
Key biocatalytic approaches include:
Carbonyl Reductases: Recombinant E. coli expressing stereoselective short-chain carbonyl reductases (SCRs) have been used for large-scale synthesis, achieving high substrate concentrations (400 g/L), excellent yields (97.5%), and high diastereomeric excess (99.5%). researchgate.netnih.gov
Coupled Enzyme Systems: To overcome the need for expensive cofactors like NADPH, carbonyl reductases have been co-expressed with glucose dehydrogenase (GDH) for efficient cofactor regeneration. This approach has led to very high space-time yields (1,182.3 g L⁻¹ day⁻¹). nih.gov
Whole-Cell Biotransformation: An efficient process using the microorganism Lactobacillus kefir has been developed for the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, resulting in a diastereomeric excess of >99%. nih.gov
While biocatalysis is prominent, developments in organocatalysis also provide powerful tools for constructing chiral 1,3-diols, the core structure of the target molecule. rsc.org Proline-derived organocatalysts, often used with metal additives like Cu(OTf)₂, can facilitate asymmetric aldol (B89426) reactions to build chiral 1,3-keto alcohols, which can then be reduced to the corresponding diols with high enantiomeric purity (>99% ee). nih.gov Chiral diol-based organocatalysts, such as BINOL derivatives, are also effective in a range of enantioselective reactions. nih.gov These methods highlight the ongoing innovation in catalysis driven by the need for complex chiral molecules.
| Biocatalyst (Enzyme/Organism) | Substrate | Key Parameters | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Carbonyl Reductase (SCR) in E. coli | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 400 g/L substrate; 5000 L bioreactor | 97.5% | >99.5% d.e. | nih.gov |
| Carbonyl Reductase (R9M) + Glucose Dehydrogenase (GDH) in E. coli | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Fed-batch strategy; 400 g/L substrate | 98.5% | >99.0% e.e. | nih.gov |
| Lactobacillus kefir (whole cells) | tert-Butyl-6-chloro-3,5-dioxohexanoate | Optimised fed-batch process | 79% (mol/mol) | >99% d.e. | nih.gov |
| Immobilized Carbonyl Reductase + NADP+ | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Self-sufficient biocatalyst system | 98.5% | >99% e.e. | researchgate.net |
Research into Advanced Chiral Discrimination and Recognition Techniques
The synthesis of stereochemically pure compounds like this compound necessitates robust analytical techniques for chiral discrimination. Determining the enantiomeric excess (ee) or diastereomeric excess (de) is crucial to validate the success of an asymmetric synthesis. Research in this area focuses on developing and refining methods that are sensitive, accurate, and reliable.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. The separation of enantiomers and diastereomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series), have proven highly effective for resolving stereoisomers of related dihydroxy hexanoates and a wide range of other chiral pharmaceuticals. mdpi.comnih.govresearchgate.net By selecting the appropriate CSP and mobile phase, chemists can achieve baseline separation of all stereoisomers, allowing for precise quantification. nih.govhplc.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy offers another powerful method for chiral analysis. nih.gov Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. This can be a:
Chiral Derivatizing Agent (CDA): The chiral analyte is covalently bonded to a CDA, forming diastereomers that have distinct NMR spectra.
Chiral Solvating Agent (CSA): The analyte forms non-covalent diastereomeric complexes with the CSA, leading to observable differences in chemical shifts. mdpi.comresearchgate.net
These NMR techniques allow for the direct integration of signals corresponding to each stereoisomer, providing an accurate measurement of their ratio. mdpi.comnih.gov The development of new and more effective chiral auxiliaries is an active area of research, aiming to broaden the applicability and sensitivity of NMR for chiral discrimination. d-nb.info
Design and Engineering of Enzymes for Enhanced Aldolase Activity and Specificity
While the synthesis of the this compound scaffold is often achieved via reduction, the construction of its precursors can be accomplished through aldol reactions. The design and engineering of aldolase enzymes for novel substrates and enhanced properties is therefore a highly relevant field of research. researchgate.netnih.gov A key enzyme in this context is 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which is unique in its ability to accept two different aldehyde molecules as substrates. mdpi.comtudelft.nl
DERA has been successfully used to catalyze a sequential, stereoselective aldol reaction between chloroacetaldehyde (B151913) and acetaldehyde (B116499). nih.govtudelft.nl This reaction produces a cyclic hemiacetal, (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside, which is a valuable intermediate for statin synthesis. nih.gov However, a major challenge in using DERA is its inactivation by high concentrations of aldehyde substrates. mdpi.comtudelft.nl
To overcome this limitation, significant research has focused on enzyme engineering through methods like directed evolution and structure-based design. nih.govnih.gov Specific mutations have been identified that improve the tolerance of DERA to aldehydes. For example, replacing a key cysteine residue (C47 in E. coli DERA) with methionine prevents an inactivation pathway. mdpi.com Similarly, mutations in a hydrophobic cluster near the active site of E. coli DERA (involving residues Phe200, Ile166, and Met185) have been shown to substantially improve tolerance to chloroacetaldehyde. nih.gov This research not only provides more robust biocatalysts for industrial applications but also deepens the fundamental understanding of enzyme structure-function relationships. researchgate.net
| Enzyme Type | Wild-Type Source | Engineering Strategy | Target Reaction/Substrate | Improvement Achieved | Reference |
|---|---|---|---|---|---|
| DERA | Escherichia coli | Structure-based mutagenesis | Tandem aldol reaction with chloroacetaldehyde | Substantially improved tolerance to chloroacetaldehyde | nih.gov |
| DERA | Pectobacterium atrosepticum | Site-directed mutagenesis (C49M) | Aldol reaction in presence of acetaldehyde | Significantly improved acetaldehyde tolerance | semanticscholar.orgmdpi.com |
| KDPG Aldolase | N/A | Directed evolution (ep-PCR) | Acceptance of unphosphorylated substrates | Creation of variants more active than wild-type on new substrate | researchgate.net |
| Sialic Acid Aldolase | N/A | Saturation mutagenesis | Altered substrate specificity for novel aldehydes | Variants with improved activity on non-natural substrates | researchgate.net |
Q & A
Q. What biocatalytic methods are most effective for synthesizing (3R,5S)-6-chloro-3,5-dihydroxyhexanal with high enantiomeric purity?
The primary approach involves carbonyl reductases (e.g., from Rhodosporidium toruloides) coupled with glucose dehydrogenase for NADPH regeneration. Co-immobilization of the reductase and cofactor (NADP+) on chitosan beads enhances stability and reduces production costs, achieving >99% enantiomeric excess (ee) and 92% yield . For example, RtSCR9 evolved via directed evolution improved catalytic efficiency by 7.3-fold, enabling industrial-scale synthesis in biphasic systems .
Q. How is stereoselectivity controlled during the asymmetric reduction of 6-chloro-3,5-dioxohexanoate derivatives?
Stereoselectivity is dictated by enzyme-substrate interactions, particularly residues in the catalytic pocket. Mutagenesis studies (e.g., Trp222 in diketoreductase) revealed "gatekeeper" residues that enforce (3R,5S) configuration by restricting substrate orientation. Computational docking and kinetic assays are critical for rational engineering .
Advanced Research Questions
Q. How can cofactor regeneration bottlenecks be addressed in large-scale enzymatic synthesis?
Cross-linked enzyme aggregates (CLEAs) of carbonyl reductase and glucose dehydrogenase enable self-sufficient NADPH recycling, achieving a space-time yield of 1.5 kg·L⁻¹·d⁻¹ . Alternatively, Sepharose-immobilized NADP⁺ derivatives retain 80% activity over 10 cycles, reducing cofactor costs by 40% .
Q. What experimental strategies resolve contradictions in optimal reaction media (aqueous vs. biphasic)?
While aqueous systems simplify downstream purification (e.g., 753 mmol·L⁻¹·h⁻¹·g⁻¹ in E. coli), biphasic media (water/octanol) mitigate substrate/product inhibition, increasing yield from 72% to 89% . Trade-offs between purity and scalability require DOE (design of experiments) optimization, including pH (6.5–7.5) and phase ratios .
Q. What are the key challenges in scaling biocatalytic production to pilot-scale reactors?
Major issues include:
- Intermediate instability : Chlorinated intermediates (e.g., tert-butyl 6-chloro-3,5-dioxohexanoate) undergo CDHE condensation, reducing purity by 15–20%. In situ product removal (ISPR) via adsorption resins minimizes degradation .
- Enzyme inactivation : Thermostabilized mutants (Tm >50°C) and high-cell-density cultivation (OD₆₀₀ >50) improve volumetric productivity .
Q. How can conflicting data on byproduct formation during synthesis be systematically analyzed?
Byproduct profiles (e.g., ODFA from HCl elimination) depend on reaction pH and temperature. Use LC-MS/MS and isotopic labeling to trace degradation pathways. Adjusting pH to 6.0–6.5 reduces ODFA formation by 30% .
Q. What analytical methods validate stereochemical and chemical purity for regulatory compliance?
- Chiral HPLC : Chiralpak AD-H column (n-hexane/isopropanol, 90:10) resolves (3R,5S) and (3S,5R) diastereomers .
- NMR : ¹³C-NMR confirms hydroxylation patterns (δ 70.2 ppm for C3 and C5) .
- X-ray crystallography : Resolves absolute configuration for patent applications .
Data Contradiction Analysis
Q. Why do different studies report divergent optimal temperatures (25°C vs. 35°C) for carbonyl reductase activity?
Enzyme source and immobilization method influence thermostability. Free RtSCR9 peaks at 25°C, while CLEAs retain 90% activity at 35°C due to rigidified tertiary structure . Always correlate temperature optima with enzyme formulation.
Q. How do substrate loading concentrations impact reaction kinetics and ee?
High substrate loads (>200 mM) reduce ee by 5–10% due to non-enantioselective chemical reduction. Fed-batch addition maintains substrate <150 mM, preserving >99% ee .
Methodological Innovations
Q. What protein engineering techniques improve enzyme compatibility with industrial substrates?
Semi-rational design (e.g., site-saturation mutagenesis at NADPH-binding domains) enhances activity toward hydrophobic substrates. For example, KmAKR mutants increased conversion of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by 4.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
